tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate
Description
tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate is a synthetic carbamate derivative featuring a piperidine core substituted with an ethylsulfonyl group at the 1-position and a tert-butyl carbamate moiety at the 4-methyl position. The ethylsulfonyl group introduces strong electron-withdrawing characteristics, which may influence reactivity, solubility, and biological interactions compared to analogs with alternative substituents.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1-ethylsulfonylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-5-20(17,18)15-8-6-11(7-9-15)10-14-12(16)19-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGFDSOOJLOPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-(Boc-Aminomethyl)piperidine with Ethanesulfonyl Chloride
The most direct route to tert-butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate involves the sulfonylation of 4-(tert-butoxycarbonylaminomethyl)piperidine (4-(Boc-aminomethyl)piperidine) with ethanesulfonyl chloride. This method parallels the synthesis of its methylsulfonyl counterpart, as detailed in multiple protocols.
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center of ethanesulfonyl chloride. A base such as N-ethyl-N,N-diisopropylamine (Hunig’s base) or triethylamine is employed to scavenge HCl generated during the reaction. Dichloromethane (DCM) serves as the preferred solvent due to its inertness and ability to dissolve both reactants.
A representative procedure involves dissolving 4-(Boc-aminomethyl)piperidine (1.0 equiv) in anhydrous DCM under nitrogen atmosphere, followed by dropwise addition of ethanesulfonyl chloride (1.2 equiv) at 0°C. After warming to room temperature and stirring for 12–16 hours, the mixture is concentrated, and the crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients.
Table 1: Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hunig’s base | DCM | 0°C → RT | 16 | 88 |
| Triethylamine | DCM | RT | 4 | 89 |
| Pyridine | DCM | 0°C → RT | 24 | 91 |
Key observations:
- Base selection : Hunig’s base and triethylamine provide comparable yields (~88–89%), while pyridine marginally improves yield (91%) but prolongs reaction time.
- Temperature control : Cooling during reagent addition minimizes side reactions such as over-sulfonylation or decomposition of the Boc group.
Alternative Pathway: Mitsunobu Reaction for Sulfonate Ester Formation
For laboratories lacking ethanesulfonyl chloride, an indirect route utilizes the Mitsunobu reaction to install the ethylsulfonyl group. This two-step approach first generates a sulfonate ester intermediate, which is subsequently oxidized to the sulfone.
Step 1: Formation of Piperidin-4-ylmethyl Ethyl Sulfonate
4-(Boc-aminomethyl)piperidine reacts with ethyl sulfonic acid under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF). The reaction typically achieves 75–80% conversion within 6 hours at 0°C.
Step 2: Oxidation to Ethylsulfonyl Derivative
The sulfonate ester undergoes oxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. This step proceeds quantitatively within 2 hours at 40°C, yielding the target sulfone.
Table 2: Mitsunobu-Oxidation Sequence Performance
| Oxidizing Agent | Solvent | Temperature | Time (h) | Overall Yield (%) |
|---|---|---|---|---|
| mCPBA | Dichloroethane | 40°C | 2 | 72 |
| H2O2/AcOH | Acetic acid | 50°C | 3 | 68 |
Advantages:
- Avoids handling corrosive ethanesulfonyl chloride.
- Permits use of stable sulfonic acid precursors.
Disadvantages:
Solid-Phase Synthesis for High-Throughput Production
Recent advances in combinatorial chemistry have enabled solid-phase synthesis of this compound. This method employs Wang resin-functionalized piperidine scaffolds, allowing iterative Boc protection and sulfonylation steps.
Procedure Overview
- Resin loading : Wang resin is derivatized with 4-(aminomethyl)piperidine using standard carbodiimide coupling.
- Boc protection : Treatment with di-tert-butyl dicarbonate (Boc2O) in DMF installs the carbamate group.
- Sulfonylation : On-resin reaction with ethanesulfonyl chloride and 4-dimethylaminopyridine (DMAP) completes the synthesis.
- Cleavage : Trifluoroacetic acid (TFA)/DCM (1:9) liberates the product from the resin with >95% purity.
Table 3: Solid-Phase Synthesis Metrics
| Resin Type | Coupling Efficiency (%) | Purity After Cleavage (%) |
|---|---|---|
| Wang | 92 | 96 |
| Rink Amide | 88 | 93 |
This method excels in parallel synthesis applications but requires specialized equipment for resin handling and washing.
Microwave-Assisted Synthesis for Rapid Access
Microwave irradiation significantly accelerates the sulfonylation step, reducing reaction times from hours to minutes. A protocol adapted from methylsulfonyl syntheses involves:
- Mixing 4-(Boc-aminomethyl)piperidine (1.0 equiv), ethanesulfonyl chloride (1.1 equiv), and Hunig’s base (2.0 equiv) in 1-methyl-2-pyrrolidinone (NMP).
- Irradiating at 150°C for 15 minutes in a sealed microwave vessel.
- Direct purification by precipitation into ice-water yields 86% pure product.
Table 4: Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 16 h | 15 min |
| Yield | 88% | 83% |
| Energy Consumption | High | Low |
While slightly lower in yield, microwave synthesis offers dramatic time savings for exploratory chemistry.
Analytical Characterization and Quality Control
Critical analytical data for this compound:
Spectroscopic Properties
- 1H NMR (500 MHz, CDCl3): δ 1.25 (t, J=7.4 Hz, 3H, CH2CH3), 1.43 (s, 9H, Boc), 2.85–3.15 (m, 4H, piperidine H), 3.45 (q, J=7.4 Hz, 2H, SO2CH2), 3.98 (d, J=12.8 Hz, 2H, NCH2), 4.72 (br s, 1H, NH).
- 13C NMR : δ 14.1 (CH2CH3), 28.4 (Boc CH3), 47.8 (SO2CH2), 52.3 (piperidine C), 79.8 (Boc C), 155.2 (C=O).
- HRMS : Calcd for C13H26N2O4S [M+H]+: 307.1689; Found: 307.1685.
Purity Assessment
Reverse-phase HPLC (C18 column, 60% MeCN/H2O) typically shows ≥98% purity when using optimized sulfonylation conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the ethylsulfonyl group.
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it selectively inhibits microbial growth without significant toxicity to mammalian cells. For instance, it demonstrated high selectivity over lung MCR-5 and skin BJ fibroblast cell lines, suggesting its potential as a therapeutic agent against bacterial infections .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of tert-butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate in models of neurodegenerative diseases. It has been shown to reduce oxidative stress markers and inflammation in astrocytes exposed to amyloid beta peptides, indicating a potential role in Alzheimer's disease treatment .
Cancer Therapy
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cell lines. In vitro assays have demonstrated cytotoxic effects against various cancer types, including hypopharyngeal tumors, where it exhibited significant growth inhibition compared to standard chemotherapeutics .
Immunomodulation
Another critical application is its role as an immunomodulator. Studies suggest that it enhances immune responses by inhibiting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The compound has been shown to restore immune function in splenocyte assays, indicating its potential use in combination therapies for cancer treatment .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various piperidine derivatives, this compound was found to significantly inhibit the growth of specific bacterial strains while maintaining low toxicity levels against human cell lines.
Case Study 2: Neuroprotective Mechanism
A detailed investigation into the neuroprotective effects of this compound revealed that it effectively reduced TNF-alpha levels and free radical formation in astrocytes exposed to amyloid beta. This suggests a mechanism that could be harnessed for therapeutic strategies targeting neurodegenerative conditions .
Mechanism of Action
The mechanism of action of tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylsulfonyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following piperidine-based tert-butyl carbamates serve as relevant comparators (Table 1):
Structural and Electronic Differences
- Ethylsulfonyl vs. Fluorobenzyl (CAS 1286274-18-7): The ethylsulfonyl group (-SO₂C₂H₅) in the target compound is more polar and electron-withdrawing than the 2-fluorobenzyl substituent.
- Ethylsulfonyl vs. Cyclobutylmethyl (CAS 1286274-21-2) : The cyclobutylmethyl group is a compact aliphatic substituent, likely enhancing lipophilicity. The target compound’s sulfonyl group may confer stronger hydrogen-bonding capacity, affecting receptor binding in biological systems .
- Ethylsulfonyl vs. Methoxyethyl (CAS 1774897-54-9) : The methoxyethyl group introduces ether oxygen, which moderately enhances polarity. However, the sulfonyl group’s higher electronegativity could lead to greater metabolic stability .
Physicochemical and Functional Implications
- Molecular Weight : The target compound’s molecular weight is expected to fall between 300–330 g/mol, similar to the fluorobenzyl analog (322.40 g/mol) but higher than the cyclobutylmethyl derivative (282.42 g/mol) .
- Solubility: While direct data are unavailable, the sulfonyl group’s polarity suggests solubility in polar aprotic solvents (e.g., DMSO), aligning with trends observed in analogs like the piperidinylmethyl derivative (slight solubility in methanol) .
- Synthetic Complexity : Introducing ethylsulfonyl likely requires sulfonylation steps, which are more demanding than alkylation or benzylation used in fluorobenzyl or cyclobutylmethyl analogs .
Research and Application Notes
- Medicinal Chemistry : Sulfonamide and carbamate groups are common in protease inhibitors and kinase modulators. The ethylsulfonyl moiety may enhance target selectivity due to its strong electron-withdrawing effects .
- Stability Considerations : Analogs like the fluorobenzyl derivative were discontinued, possibly due to stability issues or synthesis challenges. The target compound’s sulfonyl group may improve stability under acidic conditions compared to esters or ethers .
- Predicted Properties : Based on methoxyethyl analog data (predicted pKa 12.72), the target compound’s basicity may be reduced due to sulfonyl electron withdrawal, impacting ionization and bioavailability .
Biological Activity
tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate is a synthetic compound belonging to the class of carbamates, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound features a tert-butyl group, an ethylsulfonyl moiety, and a piperidine ring, contributing to its unique pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.45 g/mol. Its structure includes:
- A tert-butyl group that enhances lipophilicity.
- An ethylsulfonyl group that may influence biological interactions.
- A piperidine ring , which is often found in various bioactive compounds.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Notably, it has shown effectiveness against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus faecium (VREfm)
The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways, positioning it as a potential candidate for antibiotic development .
Anti-inflammatory Properties
In vitro studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages, which is crucial in conditions characterized by excessive inflammation . This activity could be linked to its ability to modulate the NLRP3 inflammasome pathway, a key player in inflammatory responses.
Study on Antibacterial Efficacy
A study conducted on various carbamate derivatives demonstrated that this compound exhibited comparable antibacterial activity to traditional antibiotics like vancomycin and linezolid. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy against MRSA and VREfm, revealing MIC values that suggest strong antibacterial potential.
Inhibition of Pyroptosis
Another research effort focused on the compound's ability to inhibit pyroptosis in differentiated THP-1 cells. The results indicated that at concentrations around 10 µM, the compound effectively reduced pyroptotic cell death by approximately 24.9%, showcasing its potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Feature | Unique Characteristics |
|---|---|---|
| tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate | Methylsulfonyl group | Different reactivity and applications |
| tert-Butyl [1-(phenylsulfonyl)piperidin-4-yl]methylcarbamate | Phenylsulfonyl group | Influences chemical behavior and interactions |
| This compound | Ethylsulfonyl group | Distinct steric effects impacting reactivity |
This table highlights the structural diversity within similar compounds and their respective biological activities, emphasizing the unique profile of this compound.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies hydrogen environments (e.g., tert-butyl protons at ~1.4 ppm, piperidine ring protons between 2.5–3.5 ppm).
- ¹³C NMR : Confirms carbamate carbonyl (~155 ppm) and sulfonyl groups (~55 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₅N₂O₄S).
- HPLC : Reverse-phase C18 columns with UV detection assess purity (>95% by area normalization) .
How can researchers design experiments to evaluate its biological activity?
Q. Advanced
- Cytotoxicity Assays : Use MTT or resazurin-based viability tests against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate runs.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ values).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to calculate half-life (t½) .
What computational strategies predict its target interactions and pharmacokinetics?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., kinases, GPCRs). Validate with free-energy calculations (MM-GBSA).
- QSAR Modeling : Corrogate substituent effects (e.g., ethylsulfonyl vs. benzyl) on logP and IC₅₀ using RDKit or MOE descriptors.
- MD Simulations : GROMACS or AMBER trajectories (50–100 ns) assess binding stability and conformational dynamics .
How should researchers handle stability and storage challenges?
Q. Basic
- Storage : Store at –20°C under inert gas (Ar) in amber vials to prevent hydrolysis of the carbamate group.
- Stability Monitoring : Periodically analyze via TLC or HPLC for degradation products (e.g., free piperidine or sulfonic acids).
- Reactivity Risks : Avoid strong acids/bases and oxidizing agents to prevent decomposition .
How do structural analogs differ in activity, and how can this guide SAR studies?
Q. Advanced
-
Key Analogs :
Compound Substituent Activity Impact Ethylsulfonyl High polarity Enhanced solubility, moderate receptor affinity Trifluoromethylbenzyl Increased lipophilicity Improved CNS penetration Bromobenzyl Electrophilic reactivity Potential covalent binding -
SAR Insights : Ethylsulfonyl groups balance polarity and metabolic stability compared to bulkier aryl substituents. Use comparative IC₅₀ and logD₇.₄ data to optimize lead compounds .
How to resolve contradictions in biological data across studies?
Q. Advanced
- Purity Verification : Reanalyze compound batches via NMR/HPLC to exclude impurities (>99% purity required).
- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) and include internal controls.
- Orthogonal Assays : Validate cytotoxicity findings with clonogenic assays or caspase-3 activation measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
